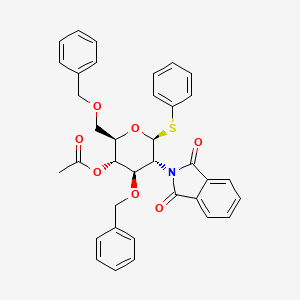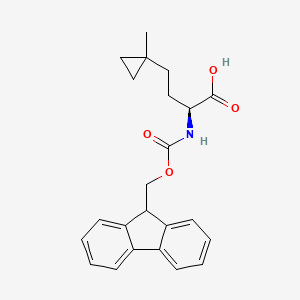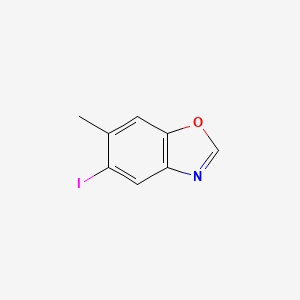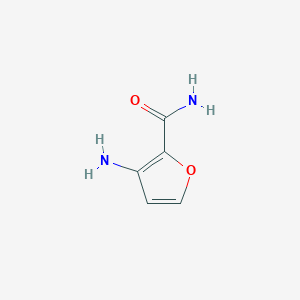![molecular formula C7H10N4O2 B12848239 2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid](/img/structure/B12848239.png)
2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring
Preparation Methods
The synthesis of 2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with azide compounds under controlled temperature and pressure to form the tetrazole ring. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: This compound has a similar fused ring structure but differs in its chemical properties and applications.
6,7-Dimethyl-3,5,6,7-tetrahydrotetrazolo[1,5-b][1,2,4]triazine: Another heterocyclic compound with a tetrazole ring, but with different substituents and reactivity.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: This compound features a thiazole ring fused to a pyridine ring, offering different biological activities.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C7H10N4O2 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid |
InChI |
InChI=1S/C7H10N4O2/c12-7(13)4-5-1-2-11-6(3-5)8-9-10-11/h5H,1-4H2,(H,12,13) |
InChI Key |
XMBWLKGYNJJPFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=N2)CC1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848159.png)
![7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B12848165.png)



![(Carboxymethyl)dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B12848173.png)


![O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12848202.png)




![3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride](/img/structure/B12848232.png)
